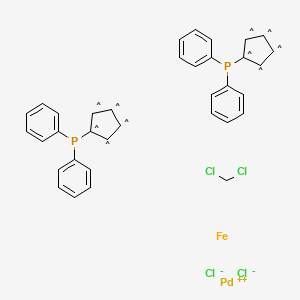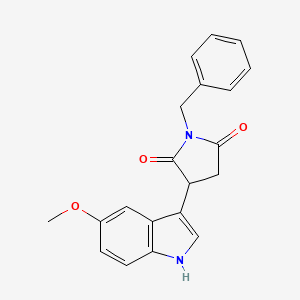
N-Benzyl-3-(5-methoxyindol-3-yl)succinimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(5-methoxyindol-3-yl)succinimide typically involves the reaction of 5-methoxyindole with succinic anhydride in the presence of a suitable catalyst, followed by benzylation . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
N-Benzyl-3-(5-methoxyindol-3-yl)succinimide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
N-Benzyl-3-(5-methoxyindol-3-yl)succinimide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of N-Benzyl-3-(5-methoxyindol-3-yl)succinimide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds to N-Benzyl-3-(5-methoxyindol-3-yl)succinimide include:
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both the indole and succinimide moieties . These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C20H18N2O3 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
1-benzyl-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H18N2O3/c1-25-14-7-8-18-15(9-14)17(11-21-18)16-10-19(23)22(20(16)24)12-13-5-3-2-4-6-13/h2-9,11,16,21H,10,12H2,1H3 |
InChI 键 |
DFHMLSFPSZMFND-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC=C2C3CC(=O)N(C3=O)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]-](/img/structure/B13729899.png)
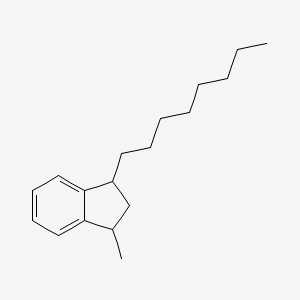
![[(4R,6R,7S,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-methylcarbamate](/img/structure/B13729918.png)
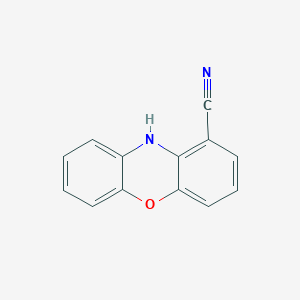
![[(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B13729937.png)
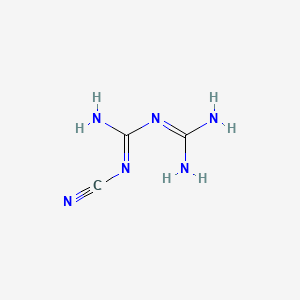
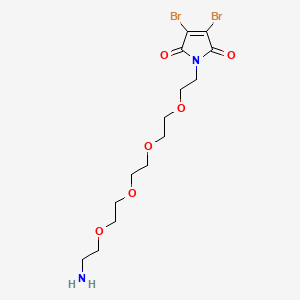
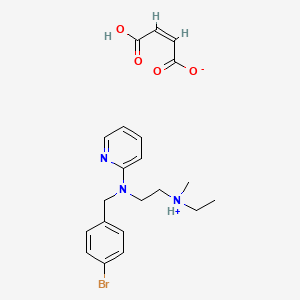
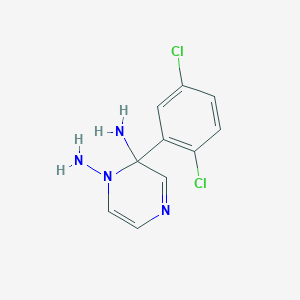
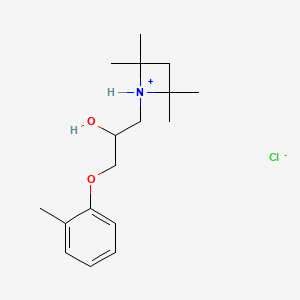
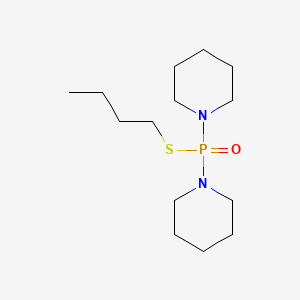
![1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one](/img/structure/B13729965.png)
![(1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13729967.png)
